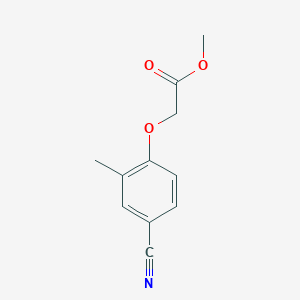
(4-Cyano-2-methylphenoxy)acetic acid methyl ester
Cat. No. B8369590
M. Wt: 205.21 g/mol
InChI Key: JTNAXVPWJICRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05958918
Procedure details


Methyl bromoacetate (0.56 mL, 5.92 mmol) is added to a solution of phenol (0.70 g, 5.29 mmol), K2CO3 (1.6 g, 11.6 mmol) and tetrabutyl ammonium iodide (0.57 g, 1.53 mmol) in 30 mL of DMF. The resulting solution is heated to 80° C. for 16 hours. The solution is then cooled to ambient temperatures. The solution is diluted with EtOAc. The resulting solution is washed with H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 50% EtOAc/hexanes to afford the title compound (1.4 g, 0.8 mmol).






Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14]([O-])([O-])=O.[K+].[K+].[CH3:20][N:21](C=O)C>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[CH3:6][O:5][C:3](=[O:4])[CH2:2][O:13][C:7]1[CH:12]=[CH:11][C:10]([C:20]#[N:21])=[CH:9][C:8]=1[CH3:14] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then cooled to ambient temperatures
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting solution is washed with H2O and saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 10% EtOAc/hexanes to 50% EtOAc/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(COC1=C(C=C(C=C1)C#N)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.8 mmol | |
| AMOUNT: MASS | 1.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
